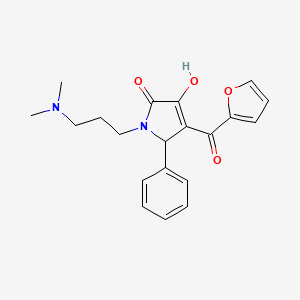

1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one

Description

This compound belongs to the class of 3-hydroxy-pyrrol-2-one derivatives, characterized by a central pyrrolidinone ring substituted with a dimethylamino-propyl chain, a phenyl group at position 5, and a furan-2-carbonyl moiety at position 2. The structure combines hydrophilic (hydroxy, dimethylamino) and lipophilic (phenyl, furan) elements, making it a promising candidate for pharmacological studies targeting enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

1-[3-(dimethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2-phenyl-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-21(2)11-7-12-22-17(14-8-4-3-5-9-14)16(19(24)20(22)25)18(23)15-10-6-13-26-15/h3-6,8-10,13,17,24H,7,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIPTLWFWFNBJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrrole Core: Starting with a suitable precursor such as 1,4-diketone, the pyrrole ring can be formed through a Paal-Knorr synthesis.

Introduction of the Furan-2-carbonyl Group: This step involves the acylation of the pyrrole ring using furan-2-carbonyl chloride under basic conditions.

Attachment of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution using 3-dimethylaminopropylamine.

Hydroxylation: The hydroxy group is typically introduced through selective oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are often employed.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

Reduction: The furan ring can be reduced to a tetrahydrofuran ring using hydrogenation reactions.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Chromium trioxide, PCC, or other mild oxidizing agents.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Various nucleophiles such as halides, thiols, or amines under basic or acidic conditions.

Major Products:

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of a tetrahydrofuran derivative.

Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

1-(3-(Dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of biological pathways. Specific pathways and targets depend on the context of its application, such as inhibition of microbial growth or modulation of cellular signaling pathways in cancer cells.

Comparison with Similar Compounds

Key Observations :

- tert-Butyl groups increase steric hindrance, which may limit binding to flat active sites but improve lipophilicity .

- Methoxy/propoxy substituents enhance hydrophilicity and hydrogen-bonding capacity, likely improving aqueous solubility .

Acyl Group Variation at Position 4

Key Observations :

- Thiazole-based acyl groups (e.g., 2,4-dimethylthiazole) introduce sulfur atoms, which can participate in hydrophobic interactions or metal coordination .

- Furan vs. Benzoyl : Furan’s oxygen atom may engage in hydrogen bonding, while benzoyl derivatives offer greater π-system conjugation .

Aminoalkyl Chain Modifications

Key Observations :

- Dimethylamino-propyl chains provide tertiary amines, which can be protonated at physiological pH, enhancing water solubility .

- Hydroxypropyl or methoxypropyl chains lack ionizable groups but introduce hydrogen-bonding sites, affecting pharmacokinetics .

Biological Activity

1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Dimethylamino Group : Enhances solubility and may interact with biological targets.

- Furan Ring : Known for its role in various biological activities, including antibacterial and anticancer properties.

- Hydroxy Group : Can participate in hydrogen bonding, influencing interactions with enzymes or receptors.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C21H24N2O5 |

| Molecular Weight | 372.43 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes, particularly those involved in bacterial cell wall synthesis, similar to other pyrrole derivatives .

- Receptor Modulation : Interaction with various receptors can lead to altered cellular responses, potentially influencing pathways related to inflammation and cancer progression.

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance:

- Inhibition of Pseudomonas aeruginosa : A study identified pyrrolidine derivatives as effective inhibitors against resistant strains of P. aeruginosa, suggesting that structural features such as the hydroxy group are crucial for activity .

Anticancer Potential

Research has highlighted the potential anticancer properties of compounds within the pyrrole family:

Cytotoxicity Studies

Cytotoxicity assessments are critical for evaluating the safety profile of new compounds:

- Low Cytotoxicity Observed : Initial investigations indicate that the compound exhibits low cytotoxicity in non-cancerous cell lines, which is promising for therapeutic applications .

Table 1: Summary of Biological Activities

Notable Research Studies

- Discovery of Pyrrolidine Derivatives :

- Synthesis and Evaluation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.